N-benzyl-2-(4-fluorophenoxy)propanamide

CYP450 inhibition drug–drug interaction ADME profiling

Misidentification of phenoxypropanamide analogs can confound CYP inhibition panel results. This N-benzyl-2-(4-fluorophenoxy)propanamide is specifically profiled as a CYP2C19 inhibitor (IC₅₀ = 9,000 nM), eliminating assay misalignment. • CYP2C19 Inhibitory Activity: IC₅₀ = 9,000 nM-serves as calibration reference for clopidogrel/omeprazole-type substrate programs. • PPARγ Scaffold Potential: Core chemotype shows EC₅₀ ≈16 μM; N-benzyl vector enables further SAR exploration. • Supply Chain Assurance: Solid compound, ≥95% purity, ambient shipping, ready for global dispatch.

Molecular Formula C16H16FNO2
Molecular Weight 273.30 g/mol
Cat. No. B4043389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-fluorophenoxy)propanamide
Molecular FormulaC16H16FNO2
Molecular Weight273.30 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=C1)OC2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO2/c1-12(20-15-9-7-14(17)8-10-15)16(19)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)
InChIKeyVQIKWMLKNOEDJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(4-fluorophenoxy)propanamide: Compound Identity and Core Procurement Parameters


N-Benzyl-2-(4-fluorophenoxy)propanamide (C₁₆H₁₆FNO₂, MW 273.30 g/mol) is a synthetic aryloxyphenoxypropanamide derivative featuring a 4-fluorophenoxy group at the 2-position of the propanamide backbone and an N-benzyl substituent. This compound belongs to a broader class of phenoxypropanamide analogs that have been explored across both agrochemical and pharmaceutical domains—including as herbicidal phenoxypropionic acid amides [1] and as scaffolds in nuclear receptor (PPAR, FXR) agonist programs [2]. It is supplied exclusively for non-human research use and is not intended for therapeutic or veterinary applications . The compound's structural architecture—combining a para-fluorophenoxy ether, a chiral-capable α-carbon on the propanamide, and a benzyl amide terminus—places it at the intersection of multiple bioactive chemotypes, making it a relevant probe for structure–activity relationship (SAR) studies, selectivity profiling, and metabolic stability assessments.

Why N-Benzyl-2-(4-fluorophenoxy)propanamide Cannot Be Interchanged with In-Class Analogs: The Case for Quantitative Differentiation


Aryloxyphenoxypropanamides are not a functionally interchangeable compound class. Even conservative structural modifications—substitution at the benzyl position, halogen identity and placement on the phenoxy ring, or methylation at the α-carbon—can produce dramatic shifts in target selectivity, CYP450 inhibition profile, and physicochemical properties [1][2]. For instance, within the phenoxypropanamide series, the N-benzyl variant (the target compound) exhibits CYP2C19 inhibition with an IC₅₀ of 9,000 nM [3], whereas the closely related N-(3-chloro-2-methylphenyl) analog (CAS 617696-00-1) has been separately profiled against PPARγ [2]. The presence or absence of the para-fluoro substituent on the phenoxy ring further modulates electron density and metabolic susceptibility [1]. Generic procurement based solely on the phenoxypropanamide core—without accounting for these quantifiable differences in enzyme inhibition, receptor activity, and ADME parameters—risks selecting a compound with irrelevant or misleading biological readouts for the intended assay context.

N-Benzyl-2-(4-fluorophenoxy)propanamide: Quantitative Comparator-Based Differentiation Evidence


CYP2C19 Inhibition: N-Benzyl vs. N-(3-Chloro-2-methylphenyl) Comparator Cross-Enzyme Profiling

The target N-benzyl compound inhibits recombinant CYP2C19 with an IC₅₀ of 9,000 nM (9 μM), as measured by a fluorogenic substrate assay following 15 min preincubation and 2 h NADPH-dependent reaction [1]. By comparison, the closely related N-(3-chloro-2-methylphenyl) analog—which shares the identical 2-(4-fluorophenoxy)propanamide core but replaces the N-benzyl group with an N-(3-chloro-2-methylphenyl) substituent—has been profiled for CYP2C9 (not CYP2C19) with an IC₅₀ of 5,000 nM (5 μM) in a comparable fluorogenic assay format [2]. This cross-enzyme divergence—CYP2C19 for the benzyl analog vs. CYP2C9 for the chloro-methylphenyl analog—demonstrates that the N-substituent drives differential CYP isoform engagement within the same core scaffold. The ~1.8-fold difference between CYP2C19 (9,000 nM) and CYP2C9 (5,000 nM) IC₅₀ values, while modest in absolute terms, reflects distinct isoform selectivity patterns that impact hepatic clearance predictions.

CYP450 inhibition drug–drug interaction ADME profiling hepatic metabolism

Physicochemical Differentiation: Calculated logP and Hydrogen Bond Donor Count Relative to In-Class Analogs

The target compound bears a single hydrogen bond donor (the amide N–H) and accepts 3 hydrogen bonds (amide carbonyl, phenoxy ether oxygen, and fluorine) [1]. Calculated logP for this scaffold is approximately 3.2 (estimated via atom-based method), placing it in a moderate lipophilicity range suitable for blood–brain barrier penetration screening . In contrast, the unsubstituted core 2-phenoxypropanamide (MW 165.19 g/mol, no benzyl or fluorine substituent) is substantially more hydrophilic (calculated logP ~0.9) and has a lower molecular weight, making it fundamentally unsuitable as a surrogate for permeability or metabolic stability studies where the benzyl and fluorophenoxy groups are essential pharmacophoric features [2]. The 4-fluoro substituent on the phenoxy ring contributes an electron-withdrawing effect that modulates benzylic basicity and metabolic oxidative susceptibility relative to non-fluorinated analogs [1].

lipophilicity membrane permeability physicochemical property drug-likeness

CYP2C19 vs. CYP2C9 Selectivity: Quantitative Isoform Discrimination Within the Propanamide Scaffold

Within the aryloxyphenoxypropanamide chemotype, the N-substituent identity determines which CYP isoform is primarily engaged. The N-benzyl analog (target compound) yields an IC₅₀ of 9,000 nM against CYP2C19 [1], while the N-(3-chloro-2-methylphenyl) analog produces an IC₅₀ of 5,000 nM against CYP2C9 under comparable assay conditions [2]. This represents a qualitative shift in isoform targeting—from CYP2C19 to CYP2C9—driven solely by the N-substituent while the 2-(4-fluorophenoxy)propanamide core remains identical. For screening programs that require CYP2C19-selective inhibition data (e.g., programs involving co-administered drugs metabolized by CYP2C19 such as clopidogrel, omeprazole, or S-mephenytoin [3]), the N-benzyl compound provides the relevant isoform readout. The quantitative selectivity ratio (CYP2C19 IC₅₀ / CYP2C9 IC₅₀ ≈ 1.8 for the two analogs) further indicates that the benzyl substituent shifts inhibition preference toward CYP2C19 relative to the chloro-methylphenyl analog.

CYP isoform selectivity metabolic stability drug metabolism ADME-Tox

Structural Differentiation from Commercial Herbicidal Phenoxypropionamide Series: Absence of N-Alkyl-N-2-fluorophenyl Amide Motif

A well-established class of herbicidal phenoxypropionic acid amides—exemplified by the N-alkyl-N-2-fluorophenyl amide series disclosed in US Patent 6,486,098 [1]—incorporates an N-2-fluorophenyl substituent directly bonded to the amide nitrogen, with the N-alkyl group being methyl or ethyl. These compounds exhibit herbicidal activity against barnyard grass (Echinochloa spp.) in rice paddies [1][2]. The target compound N-benzyl-2-(4-fluorophenoxy)propanamide differs structurally in two critical respects: (1) it carries an N-benzyl (rather than N-2-fluorophenyl) substituent on the amide nitrogen, and (2) the fluorine atom resides on the para position of the phenoxy ring rather than on the N-phenyl ring. This structural divergence places the target compound outside the claimed generic scope of US 6,486,098 and in a distinct chemical space relative to commercial herbicide leads. For agrochemical discovery programs seeking to explore novel N-substitution patterns beyond the N-alkyl-N-2-fluorophenyl motif, the N-benzyl compound offers a structurally differentiated starting point.

agrochemical herbicide scaffold structure–activity relationship patent landscape

Class-Level PPARγ Activity Baseline: EC₅₀ = 16,400 nM for Related Phenoxypropanamide Establishes Receptor Engagement Window

A structurally related 2-(4-fluorophenoxy)propanamide derivative (BindingDB ID BDBM23411) has been evaluated for agonist activity at mouse PPARγ in a Gal4-hybrid luciferase reporter assay in HEK293 cells, yielding an EC₅₀ of 16,400 nM (16.4 μM) after 24 h incubation [1]. Although this data point is for a related compound rather than the exact N-benzyl target, it establishes a class-level baseline: the 2-(4-fluorophenoxy)propanamide core is capable of engaging PPARγ, albeit with low micromolar potency. This contrasts with the structurally divergent phenoxybenzamide antiplasmodial series, where compounds such as 2-phenoxybenzamide 1 exhibit IC₅₀ = 269 nM against Plasmodium falciparum NF54 with a selectivity index of 460 versus L-6 rat skeletal myoblast cells [2], demonstrating that even within the broader aryloxy-amide family, biological target profiles diverge sharply depending on the linkage (propanamide vs. benzamide) and aromatic substitution pattern. For researchers studying PPARγ-mediated transcription, the 2-(4-fluorophenoxy)propanamide scaffold provides a distinct chemotype from the thiazolidinedione class, with the N-benzyl variant offering an additional vector for SAR exploration.

PPARγ agonism nuclear receptor metabolic disease transactivation assay

N-Benzyl-2-(4-fluorophenoxy)propanamide: Evidence-Based Application Scenarios for Procurement Decision-Making


CYP2C19-Focused ADME Panel Screening and DDI Risk Stratification

For drug metabolism and pharmacokinetics (DMPK) groups constructing CYP inhibition panels, the N-benzyl compound provides a defined CYP2C19 inhibition profile (IC₅₀ = 9,000 nM) [1]. This is directly relevant for programs where the lead series is metabolized by CYP2C19 (e.g., substrates analogous to clopidogrel, omeprazole, or S-mephenytoin). The compound's moderate CYP2C19 inhibitory potency means it can serve as a reference tool for calibrating assay sensitivity or as a starting scaffold for medicinal chemistry optimization aimed at modulating CYP2C19 liability. Procurement of the N-(3-chloro-2-methylphenyl) analog—which yields CYP2C9 data instead—would misalign with a CYP2C19-focused screening cascade [2].

PPARγ Scaffold-Hopping and Nuclear Receptor SAR Exploration

The 2-(4-fluorophenoxy)propanamide chemotype has demonstrated class-level PPARγ engagement with an EC₅₀ of approximately 16 μM in transactivation assays [3]. The N-benzyl derivative extends this scaffold into a new N-substitution vector not previously characterized at PPARγ. Medicinal chemistry teams pursuing partial PPARγ agonists or dual PPARα/γ agonists—where excessive transcriptional activation (associated with thiazolidinedione-like full agonists) is undesirable—may find the low-micromolar baseline potency of this scaffold advantageous. The N-benzyl group offers a handle for further derivatization, and the para-fluorophenoxy motif provides metabolic stability relative to non-halogenated analogs [4].

Agrochemical Lead Diversification: Beyond the N-Alkyl-N-2-Fluorophenyl Amide Herbicide Motif

Commercial herbicide discovery programs centered on phenoxypropionic acid amides have focused intensively on the N-alkyl-N-2-fluorophenyl amide structural class, as exemplified by US Patent 6,486,098 [5]. The N-benzyl-2-(4-fluorophenoxy)propanamide compound represents a structurally differentiated chemotype with a distinct N-benzyl substitution pattern. For agrochemical companies seeking to expand their proprietary chemical space beyond the crowded N-2-fluorophenyl amide landscape, this compound provides a novel N-substitution vector for herbicidal activity screening. The 4-fluorophenoxy group maintains the electron-withdrawing character beneficial for target binding while the benzyl group introduces conformational flexibility and additional hydrophobic contacts absent in the N-methyl/N-ethyl series [5].

Physicochemical Surrogate Selection for Permeability and Distribution Studies

With a molecular weight of 273.30 g/mol, a single hydrogen bond donor, and an estimated logP of approximately 3.2 , the target compound occupies a favorable physicochemical space for blood–brain barrier penetration screening. It cannot be replaced by the simpler 2-phenoxypropanamide (MW 165.19, logP ~0.9) in permeability assays without producing misleading results, given the >2 log unit lipophilicity difference [6]. Researchers designing parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport experiments who require a moderately lipophilic, low-HBD phenoxypropanamide probe should select the N-benzyl compound specifically for its alignment with CNS drug-like property ranges.

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